![molecular formula C10H6ClNO3 B12871001 3-(2-Chlorobenzo[d]oxazol-4-yl)acrylic acid](/img/structure/B12871001.png)
3-(2-Chlorobenzo[d]oxazol-4-yl)acrylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Chlorobenzo[d]oxazol-4-yl)acrylic acid is a heterocyclic compound that belongs to the oxazole family
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chlorobenzo[d]oxazol-4-yl)acrylic acid typically involves the cyclization of substituted 2-aminophenols with acrylic acids. One common method includes the use of polyphosphoric acid (PPA) as a cyclizing agent at elevated temperatures (around 170°C) for several hours to yield the desired benzoxazole derivatives . The reaction conditions are crucial for achieving high yields and purity of the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
化学反应分析
Types of Reactions
3-(2-Chlorobenzo[d]oxazol-4-yl)acrylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The chlorine atom in the benzoxazole ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can introduce various functional groups, such as alkyl or aryl groups, into the benzoxazole ring.
科学研究应用
3-(2-Chlorobenzo[d]oxazol-4-yl)acrylic acid has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and pathways.
Industry: The compound can be used in the development of new materials, such as polymers and dyes, due to its stable heterocyclic structure.
作用机制
The mechanism of action of 3-(2-Chlorobenzo[d]oxazol-4-yl)acrylic acid is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The benzoxazole ring can interact with biological receptors, potentially inhibiting or activating certain pathways. The chlorine atom and acrylic acid moiety may also contribute to the compound’s biological activity by enhancing its binding affinity to target molecules.
相似化合物的比较
Similar Compounds
Aleglitazar: An antidiabetic drug containing an oxazole ring.
Ditazole: A platelet aggregation inhibitor with an oxazole structure.
Mubritinib: A tyrosine kinase inhibitor featuring an oxazole moiety.
Oxaprozin: A COX-2 inhibitor with an oxazole ring.
Uniqueness
3-(2-Chlorobenzo[d]oxazol-4-yl)acrylic acid is unique due to its specific substitution pattern, which includes a chlorine atom and an acrylic acid moiety. This unique structure may confer distinct biological activities and chemical reactivity compared to other oxazole derivatives.
属性
分子式 |
C10H6ClNO3 |
|---|---|
分子量 |
223.61 g/mol |
IUPAC 名称 |
(E)-3-(2-chloro-1,3-benzoxazol-4-yl)prop-2-enoic acid |
InChI |
InChI=1S/C10H6ClNO3/c11-10-12-9-6(4-5-8(13)14)2-1-3-7(9)15-10/h1-5H,(H,13,14)/b5-4+ |
InChI 键 |
VWCCQJJIVHIACT-SNAWJCMRSA-N |
手性 SMILES |
C1=CC(=C2C(=C1)OC(=N2)Cl)/C=C/C(=O)O |
规范 SMILES |
C1=CC(=C2C(=C1)OC(=N2)Cl)C=CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


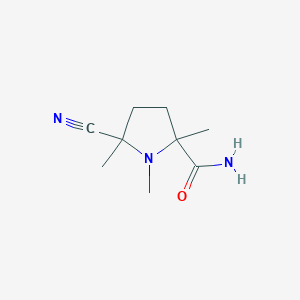
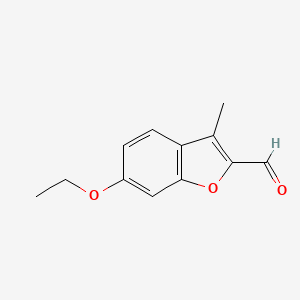
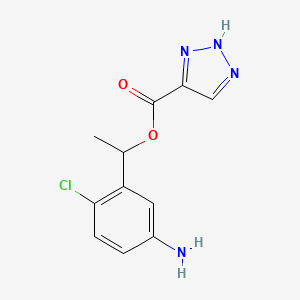

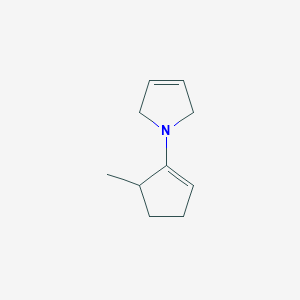
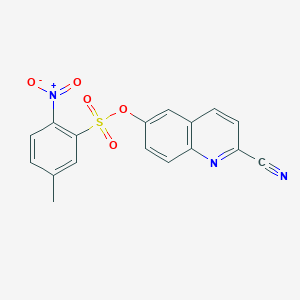

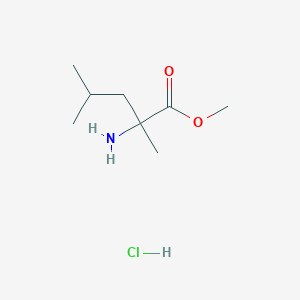
![2-(2-Acetylbenzo[d]oxazol-7-yl)-2-hydroxyacetic acid](/img/structure/B12870970.png)
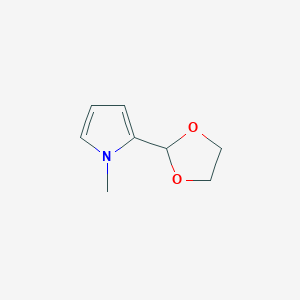
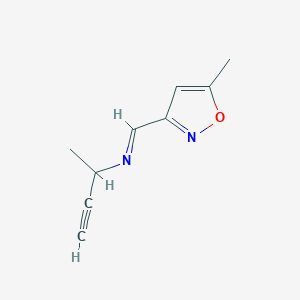
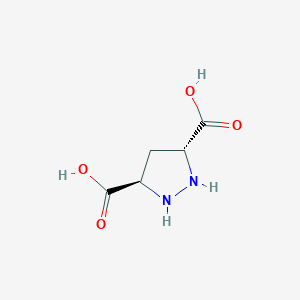

![3-(2,4-Dichlorophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12871004.png)
